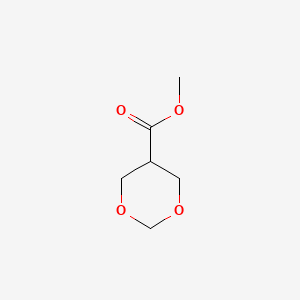
Methyl 1,3-dioxane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3-dioxane-5-carboxylate is an organic compound with the molecular formula C6H10O4. It is a methyl ester derivative of 1,3-dioxane-5-carboxylic acid. This compound is known for its unique structure, which includes a six-membered dioxane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 1,3-dioxane-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1,3-dioxane-5-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,3-dioxane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 1,3-dioxane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 1,3-dioxane-5-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The dioxane ring structure also contributes to its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane-5-carboxylic acid: The parent acid of methyl 1,3-dioxane-5-carboxylate.
Methyl 1,3-dioxane-2-carboxylate: A similar compound with the ester group at a different position on the dioxane ring.
1,3-Dioxane-5-carboxamide: An amide derivative of 1,3-dioxane-5-carboxylic acid.
Uniqueness
This compound is unique due to its specific ester functional group and the position of the ester on the dioxane ring. This structural feature influences its reactivity and makes it suitable for specific applications in synthesis and research.
Propiedades
IUPAC Name |
methyl 1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-8-6(7)5-2-9-4-10-3-5/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXHXVWOSBWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666562 |
Source


|
| Record name | Methyl 1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190191-69-6 |
Source


|
| Record name | Methyl 1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
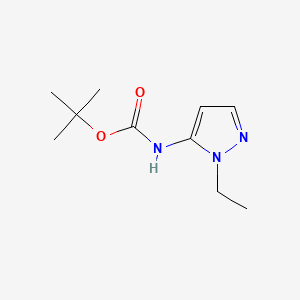
![Ethanone, 1-[2-hydroxy-4-(1-methylethenyl)cyclopentyl]-, [1S-(1alpha,2alpha,4beta)]-](/img/new.no-structure.jpg)
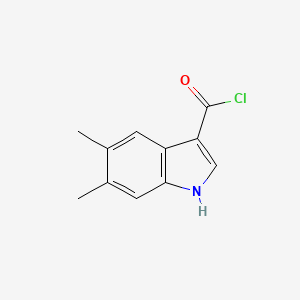
![3-Methylbenzo[c]isoxazole-5-carbonitrile](/img/structure/B575516.png)
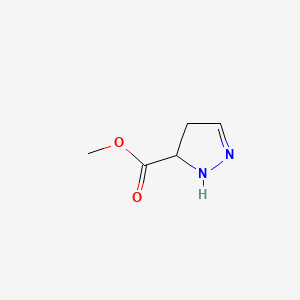
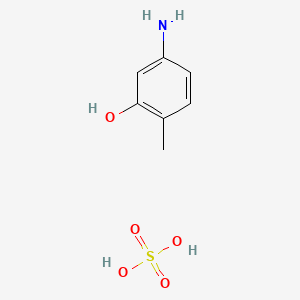
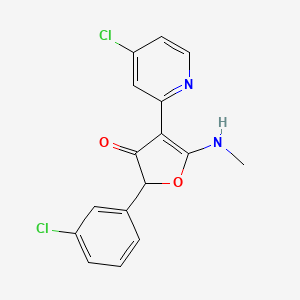
![2-(Hexahydropyrazolo[1,2-a]pyrazol-1-yl)ethanol](/img/structure/B575524.png)
![(1S,4R,5R,6R,7S)-4-amino-5,6,7-trihydroxy-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B575526.png)

![2-(tert-Butyl)benzo[d]thiazol-6-ol](/img/structure/B575529.png)
